Decyl isopentyl sulfosuccinate sodium salt

Description

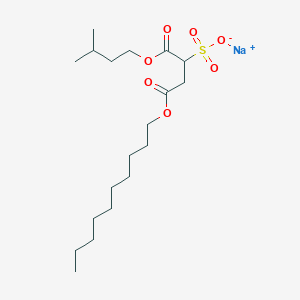

Structure

2D Structure

Properties

CAS No. |

72796-95-3 |

|---|---|

Molecular Formula |

C19H35NaO7S |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

sodium;4-decoxy-1-(3-methylbutoxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C19H36O7S.Na/c1-4-5-6-7-8-9-10-11-13-25-18(20)15-17(27(22,23)24)19(21)26-14-12-16(2)3;/h16-17H,4-15H2,1-3H3,(H,22,23,24);/q;+1/p-1 |

InChI Key |

CUWYJPMVVMLTBU-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCOC(=O)CC(C(=O)OCCC(C)C)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Functionalization of Decyl Isopentyl Sulfosuccinate Sodium Salt

Novel Synthetic Routes and Catalytic Systems for Decyl Isopentyl Sulfosuccinate (B1259242)

The conventional synthesis of dialkyl sulfosuccinates, including the asymmetric decyl isopentyl variant, follows a well-established two-step process. The first step involves the esterification of maleic anhydride (B1165640) with the corresponding alcohols—decanol (B1663958) and isopentyl alcohol in this case—to form the dialkyl maleate (B1232345) intermediate. The second step is the sulfonation of the double bond in the maleate intermediate with a sulfonating agent, typically sodium bisulfite, to yield the final sulfosuccinate product. neutronco.comwikipedia.org

The synthesis of an asymmetric diester like decyl isopentyl maleate presents a challenge in achieving high selectivity and yield. A statistical mixture of three different diesters (didecyl, diisopentyl, and the desired decyl isopentyl) can be expected if both alcohols are reacted simultaneously. google.com To circumvent this, a stepwise esterification is the preferred route. This involves the monoesterification of maleic anhydride with one of the alcohols, followed by a second esterification with the other alcohol. The order of addition and the reaction conditions can be optimized to favor the formation of the desired asymmetric product. The reactivity differences between the two alcohols can also be exploited to control the reaction.

Innovations in this field are largely centered on the development of highly efficient and selective catalysts for the esterification step. While traditional homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective, their use is associated with challenges in separation, catalyst recycling, and potential side reactions. ppor.azzbaqchem.com Consequently, significant research has been directed towards heterogeneous catalysts.

Table 1: Comparison of Catalytic Systems for Maleate Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | p-Toluenesulfonic acid, Sulfuric acid | High catalytic activity, mild reaction conditions | Difficult to separate from the reaction mixture, corrosive, potential for side reactions |

| Heterogeneous Acid | Amberlyst-15, Zeolites, Sulfonated silica | Easy separation and recyclability, reduced corrosion, potential for continuous processes | Lower activity compared to homogeneous catalysts, potential for pore diffusion limitations |

| Organocatalysts | Prolinamide-derived catalysts | Metal-free, high selectivity in asymmetric synthesis, recyclable when supported | Can be expensive, may require specific reaction conditions |

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer the significant advantage of being easily separable from the reaction mixture, enabling their reuse and simplifying the purification of the product. ppor.az These catalysts have demonstrated high activity and selectivity in the esterification of maleic anhydride. For instance, studies on similar systems have shown that the reaction kinetics can be effectively controlled by parameters such as temperature, catalyst loading, and the molar ratio of reactants. researchgate.net The use of recyclable chiral heterogeneous catalysts has also been explored in asymmetric ester synthesis, offering a pathway to enantiomerically pure products, although this is less critical for the synthesis of decyl isopentyl sulfosuccinate unless specific stereoisomers are desired. rsc.orgacs.org

Design and Synthesis of Structurally Modified Decyl Isopentyl Sulfosuccinate Variants

The versatility of the sulfosuccinate structure allows for extensive modification of both the hydrophobic tails and the hydrophilic headgroup, enabling the fine-tuning of its physicochemical properties for specific applications.

Influence of Hydrophobic Tail Architectures on Synthetic Pathways

The structure of the hydrophobic tails, in this case, the decyl and isopentyl groups, significantly influences the synthetic pathway and the properties of the resulting surfactant. The use of a combination of a linear (decyl) and a branched (isopentyl) alkyl chain imparts a unique balance of properties. The branched chain can increase the surfactant's solubility in oil and lower its Krafft point, while the linear chain can enhance its packing efficiency at interfaces.

The synthesis of analogues with different hydrophobic tails has been a subject of research to understand structure-property relationships. nih.gov For example, the use of longer or more branched alkyl chains can increase the hydrophobicity of the molecule. nih.gov The choice of alcohols directly impacts the esterification reaction conditions. Sterically hindered secondary or tertiary alcohols may require more forcing conditions or more active catalysts to achieve high conversion to the maleate ester. The esterification of maleic anhydride with a variety of alcohols, including octyl, decyl, and dodecyl alcohols, has been studied, indicating that the reaction proceeds effectively with a range of linear alcohols. ppor.az

Headgroup Derivatization and its Impact on Synthesis

While the sulfonate group is the defining feature of the sulfosuccinate headgroup, modifications can be introduced to alter its properties. One common derivatization is the introduction of ethylene (B1197577) oxide (EO) or propylene (B89431) oxide (PO) chains between the alcohol and the maleate ester linkage. researchgate.netresearchgate.netripi.ir This is achieved by using ethoxylated or propoxylated alcohols in the initial esterification step. The resulting ethoxylated sulfosuccinates exhibit enhanced water solubility, greater tolerance to hard water, and modified interfacial properties. researchgate.netresearchgate.net

The synthesis of these derivatives follows the same fundamental two-step process. However, the presence of the ether linkages can influence the reaction kinetics and the properties of the final product. For instance, the introduction of a polyoxyethylene chain can create a bulkier headgroup, which can affect the packing of the surfactant molecules at interfaces.

Further modifications can involve the synthesis of hydroxy sulfonate surfactants, where hydroxyl groups are incorporated into the structure. nih.gov This can be achieved through the use of diols or polyols in the esterification step, or by subsequent chemical transformations. Such modifications can enhance the biodegradability and introduce new functionalities to the surfactant molecule. The analysis of derivatized surfactants often employs techniques like HPLC and HPLC/MS to identify and quantify the different homologues and isomers present in the mixture. mdpi.comnih.gov

Green Chemistry Approaches in Sulfosuccinate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of surfactants to minimize their environmental impact. nih.gov This includes the use of renewable resources, the development of solvent-free reaction systems, and the use of recyclable catalysts.

Solvent-Free Reaction Systems and Recyclable Catalysis

Solvent-free reaction conditions represent a significant advancement in green synthesis, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a promising solvent-free method for esterification. ccspublishing.org.cnresearchgate.net The esterification of maleic anhydride with alcohols has been demonstrated under solvent-free conditions, often with the aid of a solid catalyst.

Table 2: Green Chemistry Approaches in Sulfosuccinate Synthesis

| Green Chemistry Principle | Application in Sulfosuccinate Synthesis | Benefits |

| Use of Renewable Feedstocks | Sourcing decanol and isopentyl alcohol from bio-based materials (e.g., fermentation, plant oils). | Reduced reliance on fossil fuels, lower carbon footprint, enhanced biodegradability. |

| Catalysis | Employment of recyclable heterogeneous catalysts (e.g., Amberlyst-15, zeolites, supported organocatalysts). | Minimized waste, simplified product purification, reduced catalyst cost over time. |

| Solvent-Free Reactions | Mechanochemical synthesis or high-temperature reactions without a solvent. | Elimination of solvent waste, reduced energy consumption for solvent removal, potential for higher reaction rates. |

Reaction Kinetics and Mechanistic Studies of Esterification and Sulfonation

The synthesis of decyl isopentyl sulfosuccinate sodium salt is a multi-step process, primarily involving an esterification reaction followed by a sulfonation reaction. The kinetic and mechanistic aspects of these two stages are critical for optimizing reaction conditions, maximizing yield, and ensuring product purity. While specific research focusing exclusively on the mixed decyl isopentyl ester is limited, extensive studies on analogous dialkyl sulfosuccinates provide a robust framework for understanding the underlying chemical principles.

Esterification of Maleic Anhydride with Decyl and Isopentyl Alcohols

The formation of the intermediate, decyl isopentyl maleate, proceeds through the esterification of maleic anhydride with decyl alcohol and isopentyl alcohol. This process occurs in two distinct stages. researchgate.netiich.gliwice.pl

Mechanism of Esterification

Diester Formation: The second stage is the esterification of the carboxylic acid group on the monoester with the second alcohol. This step is a slower, reversible reaction that typically requires an acid catalyst to proceed at a practical rate. iich.gliwice.plzbaqchem.com Common catalysts include homogeneous acids like p-toluenesulfonic acid or sulfuric acid, and heterogeneous catalysts such as acidic ion-exchange resins. researchgate.netzbaqchem.comresearchgate.net The continuous removal of water from the reaction mixture is crucial to shift the equilibrium towards the formation of the diester product. iich.gliwice.pl

Reaction Kinetics of Esterification Kinetic studies on the esterification of maleic anhydride with long-chain alcohols, such as decyl alcohol, have shown that the second, slower stage of the reaction is the rate-determining step. researchgate.netiich.gliwice.pl The reaction is often modeled using a first-order kinetic model with respect to the concentration of the monoester. researchgate.netresearchgate.net The reaction rate is also directly influenced by the temperature and the concentration of the catalyst. zbaqchem.comresearchgate.net

Research on the esterification of maleic anhydride with various C8-C12 alcohols over an acid ion-exchange resin catalyst (Dowex) has provided valuable kinetic data. The study observed that the reaction rate decreases as the molecular weight of the alcohol increases. researchgate.net The activation energy is a key parameter derived from these studies, indicating the temperature sensitivity of the reaction rate.

The data indicates that the energy barrier for the formation of didecyl maleate is typical for catalytic esterification processes. researchgate.net This information is instrumental in selecting appropriate reaction temperatures to achieve an optimal balance between reaction rate and potential side reactions.

Sulfonation of Decyl Isopentyl Maleate

The second major step in the synthesis is the sulfonation of the double bond in the decyl isopentyl maleate intermediate.

Mechanism of Sulfonation Unlike aromatic sulfonation, which proceeds via an electrophilic substitution mechanism, the sulfonation of dialkyl maleates is a nucleophilic addition reaction. lamberti.com Specifically, it is a Michael-type addition where the nucleophilic bisulfite ion (HSO₃⁻) from an agent like sodium bisulfite or sodium metabisulfite (B1197395) attacks the electron-deficient carbon-carbon double bond of the maleate diester. lamberti.com This reaction converts the maleate double bond into a single bond and attaches a sulfonate group, forming the final sulfosuccinate structure.

Reaction Kinetics of Sulfonation The kinetics of the sulfonation step are influenced by several factors, including temperature, pH, and the presence of catalysts. The reaction is typically performed in an aqueous-organic medium to facilitate the interaction between the water-soluble sulfonating agent and the oil-soluble diester. google.com

Detailed kinetic studies are not widely published, but patent literature provides insight into optimizing reaction conditions. The reaction temperature is generally maintained between 70°C and 95°C. google.com The yield and reaction rate can be improved by carefully controlling the reaction time and ensuring a sufficient concentration of the sulfonating agent. pku.edu.cn To accelerate the sulfitation reaction, which can require long reaction times, catalysts that form free radicals under the reaction conditions have been employed. google.com The use of such catalysts can dramatically reduce the time needed for the reaction to reach completion.

The use of these advanced catalytic methods highlights the ongoing efforts to refine the synthesis of sulfosuccinates, aiming for more efficient and sustainable industrial processes.

Fundamental Interfacial and Colloid Science of Decyl Isopentyl Sulfosuccinate Sodium Salt Systems

Aggregation Behavior and Self-Assembly Mechanisms in Diverse Media

Specific data on the micellization thermodynamics and the critical micelle concentration (CMC) of decyl isopentyl sulfosuccinate (B1259242) sodium salt are not available in the reviewed scientific literature.

There is no available information detailing the formation and structural characterization of normal and reverse micelles for decyl isopentyl sulfosuccinate sodium salt.

Research on vesicle formation and stability specifically for this compound could not be located.

The effect of solvent polarity and electrolyte concentration on the aggregate morphologies of this compound has not been documented in the available literature.

Interfacial Phenomena and Adsorption Kinetics at Multiphase Boundaries

Detailed mechanisms of surface tension reduction and specific adsorption isotherm data for this compound are not publicly available.

Dynamic Interfacial Tension Studies and Adsorption Kinetics

The dynamic interfacial tension (IFT) is a critical parameter that describes the effectiveness of a surfactant in reducing the tension at an interface over time. For surfactants like dialkyl sulfosuccinates, the process involves diffusion of surfactant molecules from the bulk solution to the newly created interface, followed by their adsorption and orientation. The rate at which this occurs is crucial for dynamic processes like emulsification and foaming.

The adsorption process for sulfosuccinate surfactants is generally considered to be diffusion-controlled, especially at concentrations below the critical micelle concentration (CMC). researchgate.net Above the CMC, the adsorption mechanism can be a mix of diffusion and kinetic-controlled processes. researchgate.net The molecular structure, particularly the nature of the alkyl chains, significantly influences the adsorption kinetics. The combination of a C10 (decyl) and a C5 (isopentyl) chain in this compound suggests a moderate hydrophobic character. It is expected to exhibit rapid migration to interfaces, a characteristic feature of dialkyl sulfosuccinates known for their excellent wetting properties. atamankimya.com

The dynamic IFT of sulfosuccinate solutions typically shows a rapid decrease with time as surfactant molecules populate the interface. researchgate.net An equilibrium IFT is reached when the interface is saturated with surfactant molecules. For this compound, the branched isopentyl chain might introduce some steric hindrance at the interface compared to two linear chains, potentially affecting the packing density and the ultimate equilibrium IFT value.

Illustrative Adsorption Kinetic Parameters for Dialkyl Sulfosuccinates

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Effective Diffusion Coefficient (Deff) | 10-10 to 10-9 m²/s | Rate of surfactant transport to the interface. |

| Adsorption Rate Constant (ka) | Varies significantly with concentration | Rate of attachment of surfactant molecules to the interface. |

| Desorption Rate Constant (kd) | Varies with interfacial coverage | Rate of detachment of surfactant molecules from the interface. |

Note: This table is illustrative and based on general data for sulfosuccinate surfactants. Specific values for this compound are not available.

Adsorption at Solid-Liquid and Liquid-Liquid Interfaces

The adsorption of ionic surfactants like this compound at interfaces is governed by a combination of electrostatic and hydrophobic interactions.

Solid-Liquid Interfaces: At a solid-liquid interface, the nature of the solid surface (e.g., charge, hydrophobicity) plays a pivotal role. For an oppositely charged solid surface, the adsorption isotherm of an ionic surfactant typically exhibits four distinct regions. Initially, at very low concentrations, individual surfactant ions adsorb via electrostatic attraction. As the concentration increases, hydrophobic interactions between the alkyl chains lead to the formation of surface aggregates, such as hemimicelles, causing a sharp rise in adsorption. Once the surface charge is neutralized, further adsorption is driven primarily by hydrophobic interactions, leading to a plateau. Finally, at the CMC, the adsorption reaches a maximum as micelles form in the bulk solution.

Liquid-Liquid Interfaces: At a liquid-liquid (e.g., oil-water) interface, the adsorption of this compound is driven by the amphiphilic nature of the molecule. The sulfosuccinate head group resides in the aqueous phase, while the decyl and isopentyl tails orient themselves into the oil phase. This orientation significantly reduces the interfacial tension between the two immiscible liquids. The efficiency of a surfactant in reducing IFT is related to its ability to pack effectively at the interface. The presence of one linear and one branched alkyl chain in this compound will influence this packing and, consequently, the IFT reduction. The branched structure might create a less ordered interfacial layer compared to two linear chains, which could affect the interfacial properties.

Emulsion and Microemulsion Stabilization Mechanisms

Role of Decyl Isopentyl Sulfosuccinate in Emulsion Polymerization Dynamics

Sodium di-isodecyl sulfosuccinate, a compound structurally similar to the subject of this article, has been noted for its use in vinyl chloride emulsion polymerization. researchgate.net This suggests that sulfosuccinates with decyl chains are effective in such systems. This compound, with its anionic nature, would provide electrostatic stabilization to the polymer particles, preventing their agglomeration. pcc.eu The combination of a moderately long linear chain (decyl) and a shorter branched chain (isopentyl) is expected to provide a good balance for emulsifying a range of monomers, from moderately polar to nonpolar. The particle size and distribution in the final latex are influenced by the surfactant concentration and its critical micelle concentration (CMC).

Typical Properties of Sulfosuccinates in Emulsion Polymerization

| Property | Influence of Surfactant | Expected Role of Decyl Isopentyl Sulfosuccinate |

|---|---|---|

| Particle Size | Lower CMC and higher concentration generally lead to smaller particles. | Effective in producing small particle size latexes. |

| Latex Stability | Provides electrostatic repulsion between particles. | Imparts good mechanical and electrolyte stability. |

| Coagulum | Efficient stabilization minimizes coagulum formation. | Leads to low levels of coagulum. |

| Film Properties | Can affect water resistance and clarity of the final film. | Expected to form clear and continuous films. |

Note: This table is based on the general performance of sulfosuccinate surfactants in emulsion polymerization.

Microemulsion Phase Behavior and Nanostructure Characterization

Microemulsions are thermodynamically stable, transparent dispersions of oil and water stabilized by a surfactant, often in combination with a cosurfactant. nist.gov Dialkyl sulfosuccinates, particularly DOSS (often referred to as AOT), are well-known for their ability to form microemulsions without a cosurfactant. The phase behavior of these systems is sensitive to factors like temperature, salinity, and the nature of the oil phase.

By analogy with systems containing DOSS and SDHS, it is expected that this compound can form various microemulsion structures, including oil-in-water (O/W), water-in-oil (W/O), and bicontinuous phases. The specific phase behavior would be dictated by the hydrophilic-lipophilic balance (HLB) of the surfactant and the formulation conditions. The asymmetric alkyl chains (decyl and isopentyl) would influence the spontaneous curvature of the surfactant film at the oil-water interface, a key factor in determining the microemulsion type. Characterization of these nanostructures is typically performed using techniques like small-angle X-ray scattering (SAXS), small-angle neutron scattering (SANS), and NMR spectroscopy.

Interfacial Film Properties and Emulsion Stability

The long-term stability of an emulsion is largely determined by the properties of the interfacial film formed by the surfactant at the oil-water interface. This film acts as a mechanical barrier to prevent droplet coalescence. Key properties of the interfacial film include its thickness, elasticity, and viscosity.

For an ionic surfactant like this compound, the interfacial film will also possess an electrical charge, creating an electrostatic repulsive force between droplets, which contributes to stability. The structure of the alkyl chains plays a significant role in the mechanical strength of the film. The combination of a linear decyl chain and a branched isopentyl chain may lead to a less compact but more flexible interfacial film compared to surfactants with two linear chains. The viscoelastic properties of the interfacial layer are crucial for withstanding mechanical stresses and preventing film rupture. These properties can be influenced by the addition of electrolytes, which can screen the electrostatic repulsion between the head groups and allow for a more condensed film.

Foam Film Dynamics and Foaming Properties

The ability of a surfactant solution to form foam and the stability of that foam are governed by a complex interplay of surface tension, surface elasticity, viscosity, and film drainage dynamics. Dialkyl sulfosuccinates are known to be effective wetting agents, but their foaming properties can vary. atamankimya.com Generally, surfactants that produce stable foams form resilient interfacial films that can resist thinning and rupture.

The stability of a foam film is influenced by disjoining pressure, which arises from electrostatic repulsion between the two surfaces of the film and van der Waals forces. For an ionic surfactant like this compound, the electrostatic repulsion contributes significantly to film stability. The drainage of liquid from the foam lamellae is a key factor in foam collapse. Surfactants can retard drainage through the Marangoni effect, where a gradient in surface tension opposes the thinning of the film.

The presence of salts can have a complex effect on foam stability. mdpi.comresearchgate.net For ionic surfactants, the addition of electrolytes can either increase or decrease foam stability depending on the specific ions and their concentrations. mdpi.com Salts can reduce the electrostatic repulsion between surfactant head groups, leading to a more packed interfacial layer, which can enhance film stability. However, excessive salt concentrations can lead to surfactant precipitation and foam destabilization. The foaming properties of this compound would be influenced by its specific molecular structure, with the asymmetric alkyl chains affecting the packing at the air-water interface and the viscoelasticity of the foam films. Some sulfosuccinates are known to be low-foaming, a desirable property in applications where foam is problematic.

Advanced Characterization Techniques for Decyl Isopentyl Sulfosuccinate Sodium Salt in Research Contexts

Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are fundamental in confirming the chemical structure and quantifying the concentration of Decyl Isopentyl Sulfosuccinate (B1259242) Sodium Salt. These methods rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of Decyl Isopentyl Sulfosuccinate Sodium Salt. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule, confirming the successful esterification and sulfonation steps during its synthesis. nih.govresearchgate.net

In ¹H NMR analysis, the spectrum reveals distinct signals for protons in different chemical environments. For instance, the protons on the carbons adjacent to the ester oxygen atoms (O-CH₂) appear at a characteristic downfield shift, while the protons of the terminal methyl groups (-CH₃) of the decyl and isopentyl chains are found in the upfield region. The chemical shifts and splitting patterns of the methine proton (-CH-) and methylene (B1212753) protons (-CH₂-) in the sulfosuccinate backbone provide conclusive evidence of the compound's structure. asianpubs.org NMR can also be used to study dynamic processes, such as the formation of micelles in solution, by monitoring changes in chemical shifts or signal broadening upon aggregation. asianpubs.orgtandfonline.com

| Proton Type | Typical Chemical Shift (δ, ppm) | Structural Assignment |

|---|---|---|

| -CH(SO₃⁻)- | ~3.8 - 4.2 | Methine proton on the sulfonate-bearing carbon |

| -O-CH₂- (Ester) | ~4.0 - 4.3 | Methylene groups of the alkyl chains attached to ester oxygens |

| -CH₂-C=O | ~2.8 - 3.2 | Methylene group adjacent to the carbonyl and the sulfonate group |

| Alkyl Chain -CH₂- | ~1.2 - 1.6 | Methylene groups within the decyl and isopentyl chains |

| Alkyl Chain -CH₃ | ~0.8 - 0.9 | Terminal methyl groups of the decyl and isopentyl chains |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound, thereby confirming its chemical identity. ripublication.com The FTIR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The presence of a strong absorption peak around 1735 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration from the two ester groups. The sulfonate group (S=O) gives rise to strong, characteristic asymmetric and symmetric stretching bands, typically observed around 1210 cm⁻¹ and 1050 cm⁻¹, respectively. Additionally, the C-O stretching vibrations of the ester linkages appear in the 1250-1150 cm⁻¹ region, while the aliphatic C-H stretching of the decyl and isopentyl chains is observed as sharp peaks in the 2850-2960 cm⁻¹ range. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C=O (Ester) | Stretching | ~1735 |

| S=O (Sulfonate) | Asymmetric Stretching | ~1210 |

| C-O (Ester) | Stretching | 1150 - 1250 |

| S=O (Sulfonate) | Symmetric Stretching | ~1050 |

While this compound does not possess a strong chromophore for direct detection by UV-Visible spectroscopy, this technique can be adapted for its quantitative analysis through indirect methods. scialert.netmdpi.com These methods are particularly useful for determining the concentration of the surfactant in aqueous solutions and for studying its aggregation behavior, such as determining the critical micelle concentration (CMC). tandfonline.com

One common indirect approach involves the formation of an ion-pair complex between the anionic sulfosuccinate surfactant and a cationic dye. nih.govntnu.no The formation of this complex alters the absorption spectrum of the dye, and the magnitude of this change is proportional to the surfactant concentration. This allows for the creation of a calibration curve to quantify the surfactant. Similarly, changes in the absorbance of a probe molecule upon incorporation into surfactant micelles can be monitored to determine the CMC, which is a key parameter for characterizing surfactant efficiency. tandfonline.com

Scattering and Microscopic Techniques for Self-Assembled Structure Characterization

Dialkyl sulfosuccinates are known for their ability to form a variety of self-assembled structures in solution, such as micelles and vesicles. The specific morphology of these aggregates is highly dependent on the molecular structure of the surfactant, its concentration, and the solution conditions. The following techniques are instrumental in characterizing these nanostructures.

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) for Aggregate Morphology

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for studying the structure of matter on the nanometer to micrometer scale. acs.org They are particularly well-suited for characterizing the shape, size, and internal structure of surfactant aggregates in solution. researchgate.net

In a hypothetical SAXS/SANS experiment on this compound, the scattering data would be collected at various surfactant concentrations and temperatures. The resulting scattering patterns would be analyzed by fitting them to mathematical models that describe different aggregate shapes (e.g., spherical, ellipsoidal, cylindrical). This analysis can provide detailed information about the dimensions of the aggregates, such as the radius of a spherical micelle or the length and cross-sectional radius of a cylindrical micelle.

The choice between SANS and SAXS can be strategic. SANS, for example, allows for contrast variation by using deuterated solvents, which can be used to highlight different parts of the self-assembled structure.

Hypothetical SANS/SAXS Data for this compound Aggregates in Aqueous Solution

| Concentration (mM) | Aggregate Morphology | Core Radius (Å) | Shell Thickness (Å) | Aggregation Number (Nagg) |

|---|---|---|---|---|

| 5 | Spherical Micelle | 18 | 7 | 55 |

| 10 | Spherical Micelle | 19 | 7 | 60 |

| 25 | Ellipsoidal Micelle | 20 (semi-minor axis) | 7 | 85 |

Dynamic Light Scattering (DLS) for Colloidal Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. wikipedia.org It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity.

For this compound, DLS would be used to determine the hydrodynamic radius (Rh) of its self-assembled aggregates. The hydrodynamic radius is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. This technique is particularly useful for determining the onset of micellization (the critical micelle concentration, or CMC) and for monitoring changes in aggregate size as a function of concentration, temperature, or the addition of salts.

Illustrative DLS Data for this compound in 0.1 M NaCl Solution at 25°C

| Concentration (mM) | Z-Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |

|---|---|---|

| 1 | 0.5 | 0.8 (monomers) |

| 5 (above CMC) | 3.5 | 0.2 |

| 20 | 3.8 | 0.15 |

Electron Microscopy (TEM, SEM) for Visualization of Self-Assembled Nanostructures

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques that provide direct visualization of nanostructures. While scattering techniques provide ensemble-averaged structural information, electron microscopy offers real-space images of individual aggregates.

For TEM analysis of this compound aggregates, a dilute solution would be deposited onto a TEM grid and stained with a heavy metal salt (e.g., uranyl acetate) to enhance contrast, or visualized using cryo-TEM to observe the structures in a vitrified state. This would allow for the direct observation of the shape and size of micelles or other self-assembled structures.

SEM, on the other hand, provides information about the surface morphology of a sample. It could be used to visualize larger-scale structures or the organization of the surfactant on a solid substrate. The combination of these microscopic techniques provides invaluable visual confirmation of the models derived from scattering data.

Computational and Theoretical Modeling of Decyl Isopentyl Sulfosuccinate Sodium Salt Systems

Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Adsorption

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of surfactant systems over time.

For a surfactant such as decyl isopentyl sulfosuccinate (B1259242) sodium salt, all-atom MD simulations can be employed to investigate the fundamental processes of self-assembly in aqueous solutions and adsorption at interfaces (e.g., air-water or oil-water). These simulations would track the trajectory of each atom in the surfactant molecules, water molecules, and any counterions, providing a high-resolution picture of molecular interactions.

Research Findings from Analogous Systems:

Studies on related sulfosuccinate surfactants have successfully used MD simulations to elucidate several key phenomena. For instance, simulations of dioctyl sodium sulfosuccinate (AOT) have provided detailed information on:

Micelle Formation and Structure: MD simulations can model the spontaneous aggregation of surfactant monomers into micelles, revealing their size, shape, and internal structure. Key parameters such as the aggregation number (the number of surfactant molecules in a micelle) and the shape (spherical, cylindrical, etc.) can be determined. nih.gov

Interfacial Adsorption and Orientation: At an oil-water interface, MD simulations can show how decyl isopentyl sulfosuccinate sodium salt molecules would arrange themselves, with their hydrophobic decyl and isopentyl tails penetrating the oil phase and the hydrophilic sulfosuccinate headgroup remaining in the aqueous phase. This orientation is crucial for reducing interfacial tension.

Counterion Binding: The degree to which sodium ions associate with the negatively charged sulfosuccinate headgroups at the micelle surface can be quantified. This is a critical factor in determining the stability and morphology of the micelles.

A typical output from an MD simulation would be the radial distribution function (RDF), which describes how the density of surrounding particles varies as a function of distance from a reference particle. For example, the RDF between the sulfur atoms of the sulfosuccinate headgroups and the sodium counterions would provide quantitative information about counterion binding.

Illustrative MD Simulation Parameters for a Dialkyl Sulfosuccinate System

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36, OPLS-AA |

| Water Model | TIP3P, SPC/E |

| System Size | ~50,000 - 100,000 atoms |

| Simulation Time | 100 - 500 nanoseconds |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 298 K |

This table presents typical parameters used in MD simulations of dialkyl sulfosuccinate surfactants and is illustrative of a setup that would be used for this compound.

Dissipative Particle Dynamics (DPD) for Mesoscale Aggregation Phenomena

While all-atom MD simulations provide high-resolution details, they are computationally expensive and are often limited to relatively small systems and short timescales. To study larger-scale phenomena, such as the formation of complex micellar phases or the interaction of many micelles, a coarse-grained simulation technique like Dissipative Particle Dynamics (DPD) is more appropriate.

In DPD, groups of atoms (e.g., the hydrophobic tails, the hydrophilic headgroup) are represented as single "beads". This simplification allows for the simulation of much larger systems over longer timescales, bridging the gap between the molecular and macroscopic worlds. ucmerced.edu The interactions between these beads are defined by a set of conservative, dissipative, and random forces that are designed to reproduce the correct hydrodynamic behavior of the fluid. mdpi.com

Application to this compound:

DPD simulations would be ideal for investigating:

Phase Behavior: Predicting the different types of aggregate structures (e.g., spherical micelles, worm-like micelles, lamellar phases) that this compound would form at various concentrations and temperatures. researchgate.netrsc.org

Emulsion Stability: Modeling the behavior of this surfactant in stabilizing oil-in-water or water-in-oil emulsions by simulating the formation of a surfactant film at the oil-water interface.

Interaction with Polymers: Studying the synergistic or competitive interactions between the surfactant and polymers in solution, which is relevant for many industrial formulations.

The parametrization of the DPD model is a critical step, where the interaction parameters between the different beads are tuned to match experimental data or results from more detailed atomistic simulations. nih.gov For instance, the repulsion parameter between the hydrophobic tail bead and the water bead would be set to a high value to correctly capture the hydrophobic effect.

Illustrative DPD Bead Mapping and Interaction Parameters for a Dialkyl Sulfosuccinate

| Bead Type | Corresponding Molecular Fragment | Self-Repulsion Parameter (a_ii) |

|---|---|---|

| H | Sulfosuccinate headgroup + Na+ | 25 |

| T1 | Decyl tail | 25 |

| T2 | Isopentyl tail | 25 |

This table provides a hypothetical coarse-graining scheme and illustrative interaction parameters for DPD simulations of this compound in water.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules. These methods can provide highly accurate information about molecular geometry, charge distribution, and reactivity, which are fundamental to understanding intermolecular interactions.

For this compound, quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be used to:

Determine Partial Atomic Charges: Accurately calculate the distribution of electron density across the molecule. This would reveal the precise partial negative charges on the oxygen atoms of the sulfonate group and how this charge influences the surrounding atoms, including those in the alkyl tails. 66.39.60

Analyze Molecular Orbitals: Investigate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals are related to the molecule's ability to donate or accept electrons, providing insights into its chemical reactivity and potential for interaction with other species.

Calculate Interaction Energies: Determine the binding energy between the surfactant molecule and other molecules, such as water or a solute, which is crucial for understanding solvation and solubilization phenomena.

These quantum mechanical insights are often used to develop and refine the force fields used in classical MD simulations, ensuring that the empirical models accurately represent the underlying electronic interactions.

Illustrative Calculated Properties for a Sulfonate Headgroup

| Property | Method | Typical Result |

|---|---|---|

| Partial Charge on Sulfonate Oxygen | DFT (B3LYP/6-31G*) | -0.8 to -0.9 e |

| Dipole Moment of Headgroup | DFT (B3LYP/6-31G*) | 8 - 10 Debye |

This table shows representative data that could be obtained from quantum chemical calculations on the hydrophilic portion of a sulfosuccinate surfactant.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of a chemical compound based on its molecular structure. By developing a mathematical model that correlates structural descriptors with a specific property, QSPR can be a valuable tool for designing new surfactants with desired characteristics without the need for extensive experimental synthesis and testing.

For a series of dialkyl sulfosuccinate surfactants, including this compound, a QSPR model could be developed to predict key properties such as:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.

Surface Tension at the CMC (γ_cmc): A measure of the surfactant's efficiency in reducing surface tension.

Hydrophile-Lipophile Balance (HLB): An indicator of whether a surfactant will promote water-in-oil or oil-in-water emulsions.

The model would be built by first calculating a large number of molecular descriptors for a set of related surfactants with known properties. These descriptors can be topological (related to the connectivity of atoms), geometrical (related to the 3D shape of the molecule), or quantum chemical (related to the electronic structure). Then, statistical methods like multiple linear regression or machine learning algorithms are used to select the most relevant descriptors and build a predictive equation.

A hypothetical QSPR equation for the CMC of dialkyl sulfosuccinates might look like:

log(CMC) = c₀ + c₁(Number of Carbon Atoms) + c₂(Molecular Surface Area) + c₃*(Dipole Moment) + ...

where c₀, c₁, c₂, and c₃ are coefficients determined from the statistical fitting process. Such models enable the rapid screening of virtual libraries of surfactant structures to identify promising candidates for specific applications.

Development and Validation of Theoretical Models for Micellization and Solubilization

The development of robust theoretical models for micellization and solubilization is essential for a comprehensive understanding of surfactant behavior. These models are typically based on the principles of thermodynamics and statistical mechanics and aim to predict the conditions under which micelles form and their capacity to solubilize poorly water-soluble substances. mit.eduresearchgate.net

A key concept in these models is the free energy of micellization (ΔG°_mic), which can be broken down into several contributing terms:

Transfer Free Energy: The energy change associated with transferring the hydrophobic tails from the aqueous environment to the oil-like interior of the micelle. This is the primary driving force for micellization.

Interfacial Free Energy: The energy associated with the remaining contact between the hydrophobic core and water at the micelle surface.

Headgroup Repulsion: The electrostatic repulsion between the negatively charged sulfosuccinate headgroups at the micelle surface. This term opposes micellization.

Theoretical models aim to provide mathematical expressions for each of these contributions, allowing for the calculation of ΔG°_mic and, subsequently, the CMC. For this compound, the model would need to account for the specific geometry and size of the decyl and isopentyl chains.

Validation of Theoretical Models:

The predictions of these theoretical models must be validated against experimental data. For this compound, this would involve:

Experimental Determination of CMC: Using techniques such as tensiometry, conductivity, or fluorescence spectroscopy to measure the CMC.

Solubilization Studies: Measuring the maximum amount of a hydrophobic substance (e.g., an oil-soluble dye or a poorly water-soluble drug) that can be dissolved in the surfactant solution as a function of concentration.

The results from computational simulations (MD and DPD) can also serve as a crucial validation tool, providing a bridge between theoretical models and experimental reality. By comparing the aggregation numbers, micelle shapes, and counterion binding predicted by theory with those observed in simulations, the accuracy and underlying assumptions of the theoretical models can be rigorously tested and refined. researchgate.net

Environmental Behavior and Biogeochemical Transformations of Decyl Isopentyl Sulfosuccinate Sodium Salt

Biodegradation Pathways and Kinetics in Aerobic and Anaerobic Aquatic Environments

The primary mechanism for the environmental degradation of decyl isopentyl sulfosuccinate (B1259242) sodium salt is microbial action. As with other sulfosuccinate esters, the initial step in its biodegradation is the enzymatic hydrolysis of the ester bonds. This cleavage results in the formation of decyl alcohol, isopentyl alcohol, and sulfosuccinic acid. This initial transformation leads to the loss of the compound's surface-active properties and is referred to as primary biodegradation.

In aerobic environments , such as oxygen-rich surface waters and the upper layers of soil and sediment, dialkyl sulfosuccinates are generally considered to be readily biodegradable. Following the initial ester hydrolysis, the resulting alcohols (decanol and isopentanol) and sulfosuccinic acid are typically rapidly mineralized by a wide variety of microorganisms to carbon dioxide, water, and inorganic sulfate. Studies on various alkyl sulfosuccinates have shown that the primary biodegradation process can be described by first-order reaction kinetics. nih.gov Research on a range of sodium alkyl sulfosuccinates indicates that terminal branching on the alkyl chain does not significantly impact the rate of primary biodegradation. nih.gov

Under anaerobic conditions , found in environments like deep sediments, flooded soils, and anaerobic digesters in wastewater treatment plants, the biodegradation of decyl isopentyl sulfosuccinate sodium salt is more complex. While primary biodegradation through ester hydrolysis still occurs at a high level, the ultimate biodegradation, or complete mineralization, of the resulting products can be limited. nih.gov Specifically, for branched alkyl sulfosuccinates, the ultimate biodegradation rate has been observed to be as low as 50%. nih.gov This suggests that while the parent compound is readily transformed, its degradation intermediates may persist for longer periods in the absence of oxygen.

| Environment | Biodegradation Type | Primary Pathway | Expected Extent | Kinetic Model |

| Aerobic | Primary & Ultimate | Ester Hydrolysis followed by oxidation | High (>90%) | First-Order |

| Anaerobic | Primary & Ultimate | Ester Hydrolysis | High (Primary) | - |

| Fermentation/Methanogenesis | Lower (Ultimate, ~50% for branched) | - |

Sorption and Desorption Mechanisms in Environmental Compartments

The movement and availability of this compound in the environment are significantly influenced by its interaction with soil, sediment, and suspended particulate matter. As an anionic surfactant, its sorption behavior is controlled by a combination of hydrophobic and electrostatic interactions. acs.orgnih.gov

The primary mechanisms governing its sorption include:

Hydrophobic Interactions: The non-polar decyl and isopentyl alkyl chains can partition into the organic carbon fraction of soil and sediment. acs.orgnih.gov Consequently, the extent of sorption is often positively correlated with the organic carbon content of the environmental matrix. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe this partitioning behavior. nm.govecetoc.org

Electrostatic Interactions: At typical environmental pH levels, the sulfonate group is negatively charged. This leads to electrostatic repulsion from negatively charged surfaces of clay minerals and natural organic matter. However, in the presence of polyvalent cations (e.g., Ca²⁺, Mg²⁺), these ions can act as bridges between the negatively charged surfactant and the negatively charged soil/sediment surfaces, thereby enhancing sorption. researchgate.net The net surface charge of the sorbent, which is pH-dependent, also plays a crucial role. lqdtu.edu.vn

Desorption processes are also critical in determining the long-term fate of this compound. A significant portion of sorbed anionic surfactants can resist desorption, a phenomenon known as hysteresis. nih.gov This irreversible sorption can lead to the accumulation of the surfactant in soils and sediments over time.

| Soil/Sediment Property | Influence on Sorption | Mechanism |

| Organic Carbon Content | Increases sorption | Hydrophobic partitioning of alkyl chains |

| Clay Mineral Content | Variable; can decrease sorption due to repulsion | Electrostatic interactions |

| pH | Influences surface charge of sorbent | Electrostatic interactions |

| Cation Concentration (e.g., Ca²⁺, Mg²⁺) | Increases sorption | Cation bridging |

Photodegradation and Other Abiotic Transformation Processes in Natural Systems

Besides biodegradation, this compound can undergo abiotic transformations in the environment, primarily through photodegradation and hydrolysis.

Photodegradation: While specific data for this compound is not available, studies on a structurally similar compound, dioctyl sulfosuccinate (DOSS), indicate that photodegradation is a relevant environmental fate process. researchgate.net The rate of photodegradation is highly dependent on the wavelength and intensity of light. For DOSS, degradation is significantly faster under ultraviolet (UV) light (half-life in hours) compared to simulated solar light (half-life in days). researchgate.net This suggests that direct photolysis in sunlit surface waters can contribute to its transformation.

Hydrolysis: The ester linkages in the this compound molecule are susceptible to chemical hydrolysis. This process is pH-dependent, with hydrolysis being catalyzed by both acidic and alkaline conditions. chemicalbook.com Under typical environmental pH conditions (pH 5-9), the rate of hydrolysis for dialkyl sulfosuccinates is generally slow. For instance, the hydrolysis half-life for DOSS at pH 7 has been estimated to be approximately 6.7 years, while at pH 8, it is 243 days. researchgate.net Hydrolysis results in the same initial degradation products as biodegradation: the corresponding alcohols and sulfosuccinic acid. A common degradation product identified in studies of DOSS is a monoester resulting from the loss of one of the alkyl groups. researchgate.net

| Process | Conditions | Transformation Products | Significance |

| Photodegradation | Sunlight (especially UV component) | Potentially smaller, more oxidized molecules | Contributes to transformation in sunlit surface waters |

| Hydrolysis | pH-dependent (faster at high/low pH) | Decyl alcohol, Isopentyl alcohol, Sulfosuccinic acid, Monoesters | Slow under typical environmental pH, but contributes to long-term degradation |

Environmental Partitioning and Mobility of Decyl Isopentyl Sulfosuccinate and its Degradation Products

The partitioning and mobility of this compound and its degradation products determine their distribution and potential impact across different environmental compartments.

Parent Compound: As an anionic surfactant, this compound is water-soluble. Its mobility in soil and groundwater is governed by the sorption-desorption mechanisms described previously. In soils with low organic carbon and clay content, its mobility is expected to be relatively high. Conversely, in soils rich in organic matter, its movement will be retarded due to stronger sorption. nm.govecetoc.org Its tendency to partition to the air is negligible due to its low vapor pressure as a salt.

Degradation Products: The environmental fate of the primary degradation products is also of importance:

Decyl Alcohol and Isopentyl Alcohol: These long-chain alcohols are subject to rapid biodegradation in both aerobic and anaerobic environments. nih.gov They are also relatively volatile and can partition from water to the atmosphere. Their sorption to soil and sediment is expected, with the degree of sorption increasing with their chain length. epa.gov

Sulfosuccinic Acid: As a highly water-soluble and polar compound, sulfosuccinic acid is expected to be mobile in soil and aquatic systems. It is also readily biodegradable under a range of environmental conditions.

Advanced Research Applications and Emerging Directions for Decyl Isopentyl Sulfosuccinate Sodium Salt

Enhanced Oil Recovery (EOR) through Interfacial Tension Reduction Mechanisms

No published research specifically details the application or mechanisms of decyl isopentyl sulfosuccinate (B1259242) sodium salt in enhanced oil recovery (EOR). While surfactants are crucial for EOR by reducing the interfacial tension between oil and water, allowing for the mobilization of trapped oil, the performance and specific mechanisms of this particular sulfosuccinate salt in this context have not been documented in available literature.

Role in Advanced Materials Synthesis and Nanotechnology

There is no available information on the role of decyl isopentyl sulfosuccinate sodium salt in the synthesis of advanced materials or in the field of nanotechnology.

Template-Directed Synthesis of Nanoparticles and Porous Materials

No studies have been found that describe the use of this compound as a template or directing agent for the synthesis of nanoparticles or porous materials.

Stabilization of Colloidal Dispersions in Polymer Science

The function of this compound in the stabilization of colloidal dispersions within polymer science is not documented in the available research.

Development of Stimuli-Responsive Soft Materials

There is no information available on the incorporation or use of this compound in the development of stimuli-responsive soft materials.

Interactions with Biomimetic Systems and Biomacromolecules

No research could be located that investigates the interactions between this compound and biomimetic systems or biomacromolecules.

Mechanisms of Action as a Corrosion Inhibitor in Material Science

The potential application and mechanisms of action of this compound as a corrosion inhibitor in material science have not been reported in the scientific literature.

Future Research Trajectories and Unexplored Scientific Domains for Sulfosuccinate Chemistry

The field of sulfosuccinate chemistry, while mature in many industrial applications, still presents fertile ground for novel scientific inquiry. Future research is poised to move beyond conventional applications, driven by the demand for sustainable, high-performance, and specialized chemical agents. The unique structural features of sulfosuccinates, combining a polar head group with tunable hydrophobic tails, make them versatile candidates for a range of unexplored domains.

One of the most promising future directions lies in the realm of "green" and sustainable chemistry . While many sulfosuccinates are known for their biodegradability, future research could focus on synthesizing novel variants from renewable feedstocks. marketresearchfuture.com The exploration of bio-based alcohols for the esterification step in sulfosuccinate synthesis could lead to surfactants with a significantly lower environmental footprint. ripublication.com Investigating the complete lifecycle analysis of these bio-based sulfosuccinates will be crucial for their adoption in environmentally sensitive applications.

Another largely unexplored domain is the application of sulfosuccinates in advanced materials science and nanotechnology . Their properties as dispersing and stabilizing agents could be harnessed in the synthesis of nanoparticles and quantum dots. atamankimya.com Research into how the specific molecular geometry of different sulfosuccinates, such as the asymmetry in this compound, influences the size, shape, and stability of nanomaterials could unlock new functionalities. For instance, their role in creating stable microemulsions is well-known, and this could be extended to the templated synthesis of porous materials with controlled architectures. atamankimya.com

In the biomedical and pharmaceutical fields, the potential of sulfosuccinates as components of advanced drug delivery systems remains an area ripe for investigation. chemicalbook.com While some sulfosuccinates are used as excipients, their potential in forming micelles or vesicles for targeted drug delivery is not fully realized. Future studies could explore the design of sulfosuccinate-based nanocarriers for hydrophobic drugs, potentially improving their bioavailability and reducing side effects. The interaction of these surfactants with biological membranes is a critical area of study that could lead to the development of more effective and biocompatible delivery vehicles.

The unique interfacial properties of sulfosuccinates also suggest their potential in biomimetic mineralization . Certain surfactants can mediate the growth of inorganic crystals, mimicking natural biomineralization processes. mdpi.com Research could delve into whether specific sulfosuccinate structures can direct the crystallization of minerals like hydroxyapatite, with potential applications in dental and bone tissue engineering. mdpi.com

Furthermore, the synergistic effects of blending different sulfosuccinates or combining them with other types of surfactants are not yet fully understood. google.comug.edu.gh Future research could systematically investigate these mixtures to create surfactant systems with tailored properties, such as ultra-low interfacial tension for enhanced oil recovery or specific foaming characteristics for advanced cleaning formulations. google.com This could lead to the development of highly specialized surfactant packages for challenging industrial applications.

Finally, the fundamental understanding of the relationship between the molecular structure of sulfosuccinates and their performance characteristics could be deepened through computational modeling and simulation . Molecular dynamics simulations could provide insights into the self-assembly of sulfosuccinates at interfaces, their interaction with other molecules, and the factors governing their efficiency as emulsifiers or dispersants. This in-silico approach could accelerate the design of new sulfosuccinates with desired properties, reducing the need for extensive experimental screening.

The following table summarizes potential future research areas for the broader class of sulfosuccinate surfactants, which could include this compound:

| Research Domain | Potential Application Area | Key Research Questions |

| Sustainable Chemistry | Development of "green" surfactants | Can sulfosuccinates be synthesized from 100% renewable feedstocks? What is the full lifecycle environmental impact? |

| Nanotechnology | Synthesis and stabilization of nanoparticles | How does the molecular structure of sulfosuccinates influence nanoparticle morphology and stability? |

| Drug Delivery | Encapsulation and targeted release of therapeutics | Can sulfosuccinate-based micelles improve the bioavailability of poorly soluble drugs? |

| Biomimetic Mineralization | Tissue engineering and materials science | Can sulfosuccinates direct the growth of inorganic crystals for biomedical applications? |

| Surfactant Synergy | Enhanced oil recovery, specialized cleaning | What are the synergistic effects of mixing different sulfosuccinates or combining them with other surfactants? |

| Computational Chemistry | Accelerated material design | Can molecular modeling predict the performance of novel sulfosuccinate structures? |

Q & A

Basic: What are the recommended methods for synthesizing decyl isopentyl sulfosuccinate sodium salt with high purity?

Methodological Answer:

The synthesis typically involves esterification of sulfosuccinic acid with decyl and isopentyl alcohols, followed by neutralization with sodium hydroxide. Key steps include:

- Esterification: Use a molar ratio of 1:2 (sulfosuccinic acid to alcohols) under reflux with a catalyst like sulfuric acid or p-toluenesulfonic acid .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: chloroform/methanol) to remove unreacted alcohols and byproducts.

- Characterization: Confirm purity via ¹H/¹³C NMR (e.g., ester carbonyl peaks at ~170 ppm) and HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .

Basic: How can researchers determine the critical micelle concentration (CMC) of this surfactant?

Methodological Answer:

The CMC is measured using surface tension tensiometry (Du Noüy ring method) or conductivity titrations :

- Surface tension: Plot surface tension vs. log[surfactant concentration]; the inflection point indicates CMC.

- Conductivity: For ionic surfactants, a breakpoint in conductivity vs. concentration plots corresponds to CMC.

- Advanced validation: Compare with fluorescence spectroscopy using pyrene as a probe (ratio of I₁/I₃ peaks shifts at CMC) .

Advanced: How do structural variations (e.g., branched vs. linear alkyl chains) affect its self-assembly in nonpolar solvents?

Methodological Answer:

Branched chains (e.g., isopentyl) reduce packing efficiency, leading to larger micellar aggregates or reverse micelles with lower aggregation numbers. Methodologies include:

- Dynamic Light Scattering (DLS): Measure hydrodynamic radii of micelles in solvents like cyclohexane.

- Small-Angle X-Ray Scattering (SAXS): Analyze micelle shape and internal structure.

- Controlled experiments: Compare with linear-chain analogs (e.g., sodium dioctyl sulfosuccinate) to isolate chain-branching effects .

Advanced: What experimental strategies resolve contradictions in reported cytotoxicity data for this compound?

Methodological Answer:

Discrepancies often arise from differences in cell lines, exposure times, or impurity profiles. Mitigation strategies:

- Standardize assays: Use ISO 10993-5 guidelines for in vitro cytotoxicity (e.g., MTT assay with HepG2 or NIH/3T3 cells).

- Purity control: Characterize batches via LC-MS to quantify trace alcohols or sulfonic acid residuals.

- Mechanistic studies: Combine with transcriptomics (RNA-seq) to identify pathways affected at sublethal doses .

Basic: Which analytical techniques are optimal for quantifying this surfactant in complex matrices (e.g., biological fluids)?

Methodological Answer:

- LC-MS/MS: Use a C8 column with electrospray ionization (negative mode) for high sensitivity (LOD ~0.1 ng/mL).

- Sample preparation: Solid-phase extraction (SPE) with C18 cartridges to remove interfering lipids/proteins.

- Validation: Spike recovery tests in plasma or urine to assess matrix effects .

Advanced: How can researchers design experiments to study its role in enhancing hydrophobic drug solubility for nanocarrier systems?

Methodological Answer:

- Phase diagrams: Construct ternary diagrams (surfactant/co-surfactant/oil/water) to identify stable nanoemulsion regions.

- Drug loading: Use dialysis or solvent evaporation to encapsulate drugs (e.g., paclitaxel), then measure encapsulation efficiency via UV-Vis.

- In vitro release: Franz diffusion cells with synthetic membranes to profile release kinetics under physiological conditions .

Advanced: What computational models predict its interaction with lipid bilayers in membrane permeability studies?

Methodological Answer:

- Molecular Dynamics (MD): Simulate surfactant-lipid (e.g., DPPC) interactions using GROMACS or CHARMM. Parameters include lateral diffusion coefficients and bilayer thickness.

- Coarse-grained models: MARTINI forcefield to study large-scale membrane disruption over microsecond timescales.

- Validation: Compare with experimental data from fluorescence anisotropy (e.g., DPH probes) .

Basic: What are the best practices for handling and storing this compound to prevent hydrolysis?

Methodological Answer:

- Storage: Keep in airtight containers under argon at 4°C to minimize exposure to moisture.

- Stability testing: Monitor hydrolysis via FTIR (disappearance of ester C=O peaks at ~1740 cm⁻¹) over time.

- In-lab handling: Prepare fresh solutions in anhydrous solvents (e.g., DMSO or dry ethanol) for critical experiments .

Advanced: How can researchers optimize its use as a dispersant in colloidal synthesis of nanoparticles?

Methodological Answer:

- Zeta potential tuning: Adjust pH (e.g., 7–9) to enhance surfactant adsorption on nanoparticle surfaces (e.g., Au or Fe₃O₄).

- DLS & TEM: Characterize dispersion stability and particle size distribution.

- Comparative studies: Test against other surfactants (e.g., SDS, CTAB) to evaluate colloidal stability under thermal or ionic stress .

Advanced: What methodologies identify degradation products under oxidative conditions, and how do they impact environmental toxicity?

Methodological Answer:

- Accelerated degradation: Expose to UV/H₂O₂ systems, then analyze products via GC-MS (for volatile organics) or HRMS (non-volatiles).

- Ecotoxicology assays: Use Daphnia magna or Vibrio fischeri to assess acute toxicity of degradation products.

- QSAR modeling: Predict persistence and bioaccumulation potential of identified metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.